3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a heterocyclic organic compound that features a thiazole ring fused with a benzene ring and an ethyl group at the 6th position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusing with Benzene Ring: The thiazole ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 6th position of the benzothiazole ring via alkylation reactions.
Attachment of the Propan-1-amine Group: The final step involves the attachment of the propan-1-amine group to the thiazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-amine: Lacks the ethyl group and propan-1-amine side chain.
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine: Contains a methyl group instead of an ethyl group.
3-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine: Lacks the ethyl group at the 6th position.
Uniqueness
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of both the ethyl group at the 6th position and the propan-1-amine side chain. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
3-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-2-9-5-6-10-11(8-9)15-12(14-10)4-3-7-13/h9H,2-8,13H2,1H3 |
InChI Key |
VMXDKYBZAQOKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.